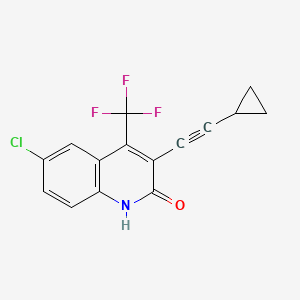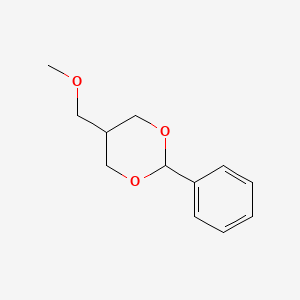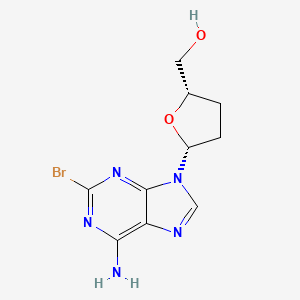
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin is a derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. Porphyrins are known for their ability to form complexes with metals, which is essential in biological systems such as hemoglobin and chlorophyll. The unique structure of this compound allows it to be used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have different chemical properties and applications.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metal complexes, substituted derivatives, and oxidized or reduced forms of the compound. These products have diverse applications in catalysis, materials science, and medicinal chemistry .
Aplicaciones Científicas De Investigación
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in mimicking biological systems and its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its potential as a drug delivery system and its ability to target specific cells or tissues.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin involves its ability to form complexes with metals and interact with various biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes that can participate in redox reactions and other chemical processes. These interactions are crucial for its applications in catalysis, medicine, and materials science .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin derivative with slightly different chemical properties and applications.
5,10,15,20-Tetraphenyl-21H,23H-porphine copper (II): A metal complex of the compound with unique catalytic properties.
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium (II) carbonyl: Another metal complex with applications in catalysis and materials science
Uniqueness
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin is unique due to its ability to form stable complexes with a wide range of metal ions, its versatility in chemical reactions, and its diverse applications in various scientific fields. Its structure allows for easy modification, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C44H32N4 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
5,10,15,20-tetraphenyl-1,2,21,23-tetrahydroporphyrin |
InChI |
InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-27,40,45,48H,28H2 |
Clave InChI |
ONDPAALTMYWFDG-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C1N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)N4)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


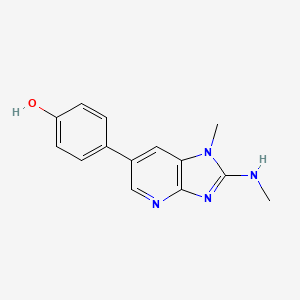
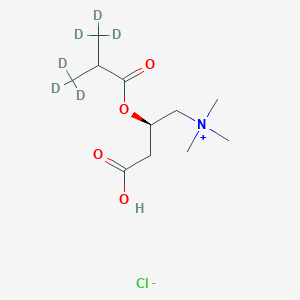
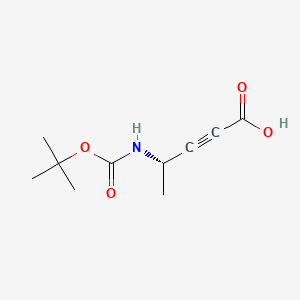
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
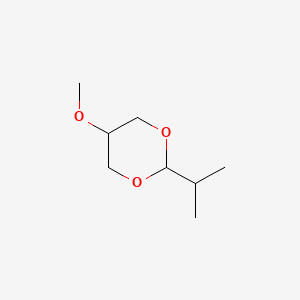

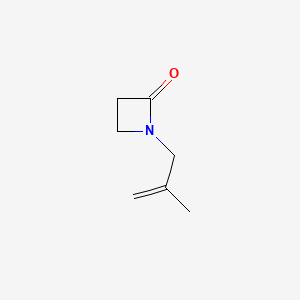
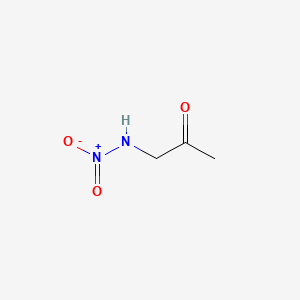

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
